2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,3-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidine core and an N-(4-ethoxyphenyl)acetamide moiety at the 5-position. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-31-18-10-8-17(9-11-18)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVIOCBQAQYYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ ultrasonic-assisted synthesis to enhance the yield and purity of the compound .
Chemical Reactions Analysis
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment . Additionally, its antimicrobial and antiviral properties have been explored, making it useful in the development of new therapeutic agents . In the industrial sector, this compound can be used in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with essential biological processes in pathogens.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups: The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ), which often enhance target binding but reduce solubility. Halogenation: Fluorine and trifluoromethyl groups in likely increase lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS targets.
Synthetic Methodologies :
- Suzuki-Miyaura cross-coupling is a common strategy for introducing aryl/heteroaryl groups to the pyrazolo-pyrimidine core, as seen in .
- Acetamide side chains are typically installed via nucleophilic substitution or amide coupling reactions.
Physicochemical Properties :
- Molecular Weight : The target compound (MW ~442.5) falls within the acceptable range for oral bioavailability (Rule of Five).
- Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability, advantageous for formulation.
Research Findings and Trends
- Kinase Inhibition : Compounds with pyrazolo[3,4-d]pyrimidine cores are frequently reported as ATP-competitive kinase inhibitors. The 4-ethoxyphenyl group in the target compound may modulate selectivity for kinases like CDK2 or EGFR.
- Anticancer Activity: Fluorinated analogs (e.g., ) often exhibit enhanced antiproliferative activity in vitro, though the target compound’s ethoxy group could mitigate cytotoxicity against normal cells.
- Metabolic Stability : Ethoxy groups generally resist oxidative metabolism better than methoxy or halogenated groups, suggesting improved pharmacokinetics for the target compound.
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a dimethylphenyl group and an ethoxyphenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 894992-65-5 |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar compounds can inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have reported that certain pyrazolo derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .
Antioxidant Activity
Antioxidant properties have been associated with pyrazolo compounds, which can scavenge free radicals and reduce oxidative stress. This activity is vital for preventing cellular damage and may contribute to the overall therapeutic potential of the compound in various diseases linked to oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : It can interfere with pathways leading to inflammation by inhibiting COX enzymes.
- Antioxidant Defense : The compound enhances the body's antioxidant defenses through various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing that compounds similar to this one induced apoptosis via caspase activation .
- Anti-inflammatory Study : Another research focused on the anti-inflammatory potential using animal models showed significant reduction in paw edema upon administration of pyrazolo derivatives .
Q & A
Basic: What are the optimal synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Core Formation : Cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides (e.g., 2,3-dimethylbenzoyl chloride) under basic conditions (triethylamine, DMF) to form the pyrazolo[3,4-d]pyrimidine core .
- Acetamide Coupling : Reaction of the core with 4-ethoxyphenylamine via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy group at δ 1.35 ppm for -OCHCH) and pyrazolo[3,4-d]pyrimidine core signals (e.g., C=O at δ 168 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 447.1784 for CHNO) .
- X-ray Crystallography (if crystals form): Resolves spatial arrangement of the 2,3-dimethylphenyl and 4-ethoxyphenyl groups .
Advanced: How does the substitution pattern (e.g., 2,3-dimethylphenyl vs. 4-chlorophenyl) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., Cl at para position): Enhance kinase inhibition (IC < 50 nM for EGFR) but reduce solubility .
- Electron-Donating Groups (e.g., 4-ethoxy): Improve bioavailability (logP ~2.8) but may lower target affinity .
- Steric Effects : 2,3-Dimethylphenyl increases selectivity for PI3Kδ over PI3Kγ (10-fold) due to hydrophobic pocket interactions .
- Assays : Competitive binding assays (SPR, ITC) and molecular docking (AutoDock Vina) validate substituent-target interactions .
Advanced: What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer:
- Standardized Assay Conditions : Use identical buffer pH (7.4), ATP concentration (1 mM), and cell lines (e.g., HEK293 overexpressing target kinases) to minimize variability .
- Orthogonal Validation : Confirm inhibitory activity via:
- Biochemical Assays (e.g., ADP-Glo™ Kinase Assay).
- Cellular Assays (e.g., Western blot for phosphorylated substrates) .
- Meta-Analysis : Pool data from >3 independent studies using fixed-effects models to identify outliers .
Advanced: What are the metabolic pathways and stability challenges for this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Major pathways include:
- O-Deethylation : 4-Ethoxyphenyl → 4-hydroxyphenyl (CYP3A4-mediated; t ~45 min) .
- Oxidation : 2,3-Dimethylphenyl → 2-carboxy-3-methylphenyl (CYP2D6; forms inactive metabolite) .
- Stability Optimization :
- Prodrug Design : Mask the 4-ethoxy group as a pivaloyloxymethyl ester to enhance plasma stability .
- Deuterium Incorporation : Replace methyl hydrogens with deuterium to slow CYP-mediated oxidation (KIE ≈ 2.5) .
Advanced: How is target engagement validated in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., Jurkat) with 10 µM compound, lyse, heat (37–67°C), and quantify soluble target (e.g., PI3Kδ) via Western blot .
- Photoaffinity Labeling : Synthesize an analog with a diazirine tag; UV irradiation crosslinks the compound to its target, identified via LC-MS/MS .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment; rescue with wild-type (not mutant) target restores phenotype .
Advanced: What computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase to match against DrugBank, prioritizing kinases and GPCRs .
- Molecular Dynamics (MD) Simulations : 100-ns simulations in GROMACS assess binding stability to off-targets (e.g., hERG; RMSD >3 Å indicates low risk) .
- Machine Learning : Train random forest models on ChEMBL data to predict CYP inhibition (Q > 0.7) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Lyophilized Form : Store at -80°C under argon; reconstitute in DMSO (10 mM stock) with desiccant .
- In-Use Stability : Avoid >3 freeze-thaw cycles; dilute in PBS (pH 7.4) immediately before assays .
Advanced: How is aqueous solubility improved without compromising activity?
Methodological Answer:
- Co-Solvent Systems : Use 5% DMSO + 10% HP-β-cyclodextrin in PBS (solubility >500 µM) .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt (solubility increases from 12 µM to 1.2 mM) .
- Fragment Replacement : Substitute 4-ethoxyphenyl with 4-(2-hydroxyethoxy)phenyl (logP reduced by 0.8; IC remains <100 nM) .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Key PK parameters:
- C : 1.2 µg/mL (PO), AUC : 8.7 µg·h/mL, F% : 35% .
- Tissue Distribution : LC-MS/MS quantifies compound levels in liver/kidney (>5× plasma concentration) due to efflux transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
